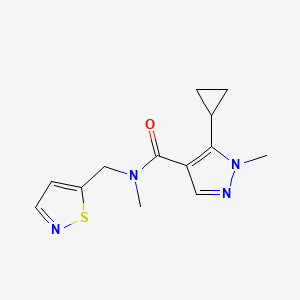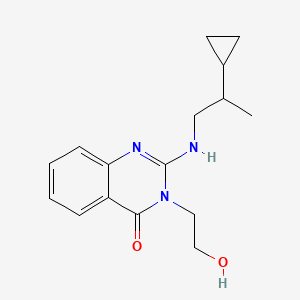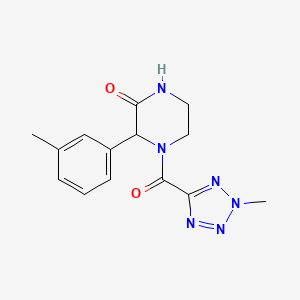
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune cell function. CP-690,550 has been studied extensively for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines that are important for immune cell function. By inhibiting JAK3, 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide reduces cytokine signaling and subsequent immune cell activation, leading to a reduction in disease activity.
Biochemical and Physiological Effects:
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has been shown to effectively inhibit JAK3 activity, leading to a reduction in cytokine signaling and subsequent immune cell activation. This reduction in immune cell activation leads to a reduction in disease activity in patients with autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide in lab experiments is its selectivity for JAK3, which allows for specific inhibition of this target. However, a limitation of using 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
Future research on 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide may focus on its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies may investigate the potential for combination therapy with other immunomodulatory agents to improve treatment outcomes. Finally, research may focus on the development of more selective JAK inhibitors with fewer off-target effects.
Méthodes De Synthèse
The synthesis of 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide involves several steps, starting with the reaction of 5-cyclopropylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylformamide to form the corresponding amide. The resulting compound is then reacted with 2-bromo-1-(1,2-thiazol-5-yl)ethanone to form 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide.
Applications De Recherche Scientifique
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In preclinical studies, 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has been shown to effectively inhibit JAK3 activity, leading to a reduction in cytokine signaling and subsequent immune cell activation. In clinical trials, 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has demonstrated efficacy in reducing disease activity in patients with rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-16(8-10-5-6-15-19-10)13(18)11-7-14-17(2)12(11)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJGNDVFTJNCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N(C)CC2=CC=NS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)

![6-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B7437686.png)
![2-[[cyclopropyl-[(4-ethylphenyl)methyl]amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7437703.png)
![1-(2,4-Dichlorophenyl)-2-[(4,4-dimethoxyoxan-3-yl)amino]ethanol](/img/structure/B7437708.png)
![2-[1-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)ethyl]-3H-quinazolin-4-one](/img/structure/B7437711.png)
![(5-Methyl-1,2-benzothiazol-3-yl)-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]methanone](/img/structure/B7437728.png)

![5-(4,4-difluorocyclohexyl)-N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7437736.png)
![Tert-butyl 3-methyl-3-[methyl(1,2-thiazol-5-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7437745.png)
![(4-Ethyl-4-pyrrolidin-1-ylpiperidin-1-yl)-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanone](/img/structure/B7437746.png)
![(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide](/img/structure/B7437756.png)
![1-(6-Methoxy-2-methylpyridin-3-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B7437764.png)